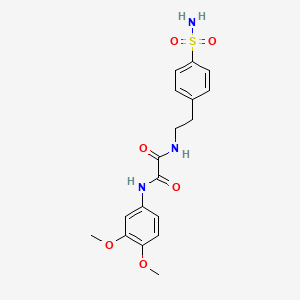

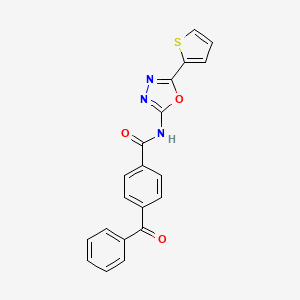

![molecular formula C25H21N3O B2423815 5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline CAS No. 866347-52-6](/img/structure/B2423815.png)

5-(3-methoxybenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Quinolines are a class of organic compounds with a double-ring structure, which includes a benzene ring fused with a pyridine ring . Pyrazoles are another class of organic compounds, characterized by a five-membered ring with three carbon atoms and two nitrogen atoms. The specific compound you mentioned seems to be a complex molecule that includes both a quinoline and a pyrazole ring in its structure.

Molecular Structure Analysis

The molecular structure of quinoline and pyrazole derivatives can be analyzed using techniques like 1-D and 2-D NMR spectroscopy . These techniques can provide information about the connectivity of the hydrogen atoms in the molecule and the arrangement of its functional groups .Chemical Reactions Analysis

Quinoline and pyrazole derivatives can participate in a variety of chemical reactions. For example, quinolines can undergo electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . Pyrazoles can react with electrophiles at the nitrogen atoms or undergo nucleophilic substitution reactions at the carbon atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline and pyrazole derivatives can be influenced by factors like their functional groups and the arrangement of their atoms. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography can be used to analyze these properties .Scientific Research Applications

Chemical Properties and Synthesis

Quinoline and its derivatives, including quinoxaline and quinazoline frameworks, are highlighted for their chemical versatility and broad spectrum of biological activities. These heterocyclic compounds have been synthesized through various methodologies, enabling the exploration of their potential applications in medicinal chemistry and material science. The synthesis of these compounds often involves condensation reactions between diamines and diketones or the reduction of amino acids, offering a pathway to an array of structurally diverse derivatives (Ibrahim, 2011).

Biological Activities

Quinoline and quinazoline derivatives exhibit a wide range of biological activities. These compounds have been studied for their anticancer, antibacterial, antifungal, and anti-inflammatory properties. Quinazolines, in particular, have been recognized for their optoelectronic applications due to their luminescent properties, which make them valuable for the development of electronic devices, luminescent elements, and photoelectric conversion elements (Lipunova et al., 2018). Additionally, the structural modification of quinoxalines has led to the discovery of compounds with significant antimicrobial activities and the potential for treating chronic and metabolic diseases (Pereira et al., 2015).

Anticorrosive Applications

Beyond their biological significance, quinoline derivatives have found applications as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion by forming stable chelating complexes with surface metallic atoms. This property underscores the importance of quinoline derivatives in protecting materials against degradation, highlighting their industrial value (Verma et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. For example, some quinoline derivatives can cause skin irritation or serious eye damage . It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other resources for specific information .

properties

IUPAC Name |

5-[(3-methoxyphenyl)methyl]-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O/c1-17-11-12-23-21(13-17)25-22(24(26-27-25)19-8-4-3-5-9-19)16-28(23)15-18-7-6-10-20(14-18)29-2/h3-14,16H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZCJOCIYZQUIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=CC=C4)CC5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

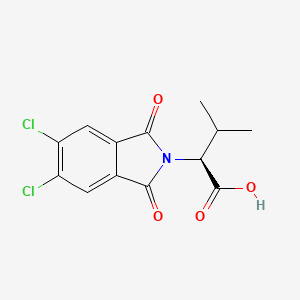

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)

![N-cyclohexyl-3-(2-(3-methoxybenzyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2423735.png)

![propan-2-yl 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetate](/img/structure/B2423739.png)

![2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2423741.png)

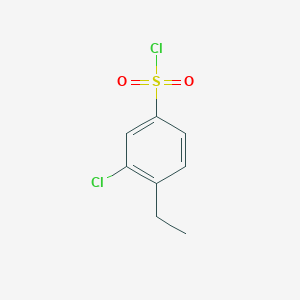

![methyl 4-[(3-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)sulfonyl]phenyl ether](/img/structure/B2423745.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423749.png)

![2-Chloro-1-[4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazin-1-yl]ethanone;hydrochloride](/img/structure/B2423751.png)

![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)

![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B2423755.png)